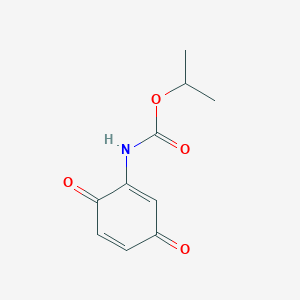![molecular formula C11H22Si B14480413 (Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane CAS No. 67957-94-2](/img/structure/B14480413.png)
(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bicyclo[510]octan-8-yl)(trimethyl)silane is an organosilicon compound characterized by a bicyclic structure fused with a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane typically involves the reaction of bicyclo[5.1.0]octane with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product with high selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where the trimethylsilyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halides, alkoxides
Major Products Formed
Oxidation: Silanol derivatives
Reduction: Silane derivatives
Substitution: Various substituted silanes
Aplicaciones Científicas De Investigación
(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the development of novel materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biology and Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism by which (Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of molecules, facilitating their passage through biological membranes. Additionally, the bicyclic structure can provide rigidity and stability to the compound, influencing its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.2.1]octane: Another bicyclic compound with a different ring structure.
Bicyclo[4.2.0]octane: A bicyclic compound with a different fusion pattern.
Bicyclo[3.3.0]octane: A highly strained bicyclic compound with unique properties.
Uniqueness
(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane is unique due to its specific bicyclic structure fused with a trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
67957-94-2 |
|---|---|
Fórmula molecular |
C11H22Si |
Peso molecular |
182.38 g/mol |
Nombre IUPAC |
8-bicyclo[5.1.0]octanyl(trimethyl)silane |
InChI |
InChI=1S/C11H22Si/c1-12(2,3)11-9-7-5-4-6-8-10(9)11/h9-11H,4-8H2,1-3H3 |
Clave InChI |
LWRPXYDSPPQAGY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1C2C1CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



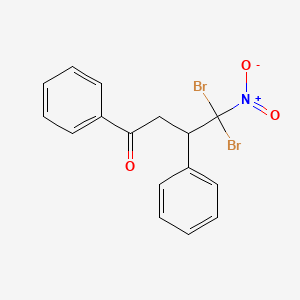
![1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one](/img/structure/B14480342.png)
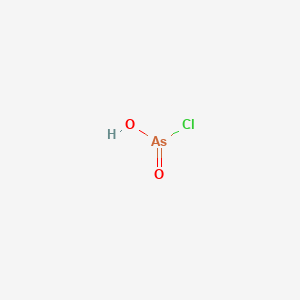

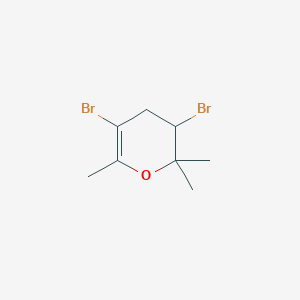


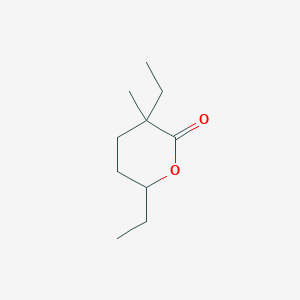
![3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid](/img/structure/B14480390.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14480404.png)
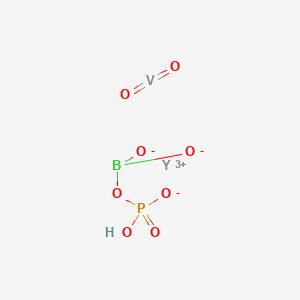
![Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-](/img/structure/B14480419.png)
